tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H19FN2O2 . It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 6-fluoropyridine with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
- tert-Butyl 3-((6-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Comparison: Compared to its analogs, tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and lipophilicity, making it more suitable for drug development. The fluorinated compound also shows improved binding affinity to certain biological targets compared to its chlorinated or brominated counterparts .
Properties
Molecular Formula |
C14H19FN2O3 |
---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
tert-butyl 3-(6-fluoropyridin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
CIYINKIHALBQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)F |
Origin of Product |
United States |
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